Albenatide is classified as a glucagon-like peptide-1 receptor agonist. It is derived from the exendin-4 peptide, which was originally isolated from the saliva of the Gila monster (Heloderma suspectum). The modification to create Albenatide involves conjugation with human serum albumin, which increases its half-life and stability in circulation compared to native peptides .
The synthesis of Albenatide typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The process includes the following key steps:
Albenatide has a complex molecular structure characterized by its sequence of amino acids and specific modifications that enhance its biological activity. The molecular formula for Albenatide is , with a molecular weight of approximately 585.8 g/mol.
InChI=1S/C26H47N7O9S/c27-18(24(29)37)5-1-2-7-30-8-3-4-9-31-22(35)16-42-14-13-41-12-10-32-21(34)6-11-33-23(36)15-20(25(33)38)43-17-19(28)26(39)40/h18-20,30H,1-17,27-28H2,(H2,29,37)(H,31,35)(H,32,34)(H,39,40)/t18-,19-,20?/m0/s1
The structure includes multiple functional groups that are critical for its interaction with the glucagon-like peptide-1 receptor.
Albenatide's chemical reactivity primarily involves interactions with biological targets rather than traditional organic reactions. Its mechanism of action includes binding to the glucagon-like peptide-1 receptor on pancreatic beta cells, leading to increased insulin secretion in response to elevated blood glucose levels. Additionally, it inhibits glucagon release and slows gastric emptying .
The stability of Albenatide in physiological conditions allows it to maintain its activity over extended periods, which is crucial for therapeutic effectiveness.
The mechanism of action for Albenatide involves several key processes:
Albenatide exhibits several notable physical and chemical properties:
These properties are crucial for handling and formulation in pharmaceutical applications.
Albenatide has significant potential in various scientific applications:
Albenatide is structurally characterized as a modified Exendin-4 analogue covalently conjugated to recombinant human albumin (HRA) via a specialized low-molecular-weight chemical linker (cys-C₁₃H₁₉O₆N₃-lys). This conjugation occurs specifically at the cysteine residue (Cys34) of albumin, creating a stable, high-molecular-weight complex (CAS No.: 1031700-39-6) [1] [5] . The primary sequence is defined as S-(1-((S)-23,24-diamino-3,12,24-trioxo-7,10-dioxa-4,13,18-triazatetracosyl)-2,5-dioxopyrrolidin-3-yl)-L-cysteine, with the molecular formula C₂₆H₄₇N₇O₉S and a molecular weight of 633.76 g/mol [5] .
The PC-DAC™ (Protein Conjugation-Drug Affinity Complex) technology enables site-specific albumin binding, conferring two critical advantages:
Table 1: Structural and Biophysical Properties of Albenatide
Property | Specification |
---|---|
CAS Number | 1031700-39-6 |
Molecular Formula | C₂₆H₄₇N₇O₉S |
Molecular Weight | 633.76 g/mol |
Conjugation Target | Cys34 of human recombinant albumin |
Chemical Linker | cys-C₁₃H₁₉O₆N₃-lys |
Solubility | Soluble in DMSO |
Storage Conditions | -20°C (long-term) |
Compared to other GLP-1RAs, Albenatide’s albumin conjugation differentiates it from fatty-acid acylated analogs (e.g., liraglutide) or PEGylated forms. This technology mimics endogenous albumin binding, leveraging its long circulatory half-life (~19 days) while retaining the Exendin-4 pharmacophore’s receptor affinity .
Albenatide functions as a potent GLP-1R agonist, activating pancreatic and extrapancreatic GLP-1 receptors to exert multifaceted metabolic effects. Its primary mechanisms include:
Preclinical studies demonstrate efficacy in murine models of metabolic dysfunction. In high-fat-diet-induced obese mice, Albenatide significantly:
Clinical evidence from Phase 2 trials (N=122) shows:
Table 2: Comparative Efficacy of Albenatide in Metabolic Parameters
Parameter | High-Fat Diet Mice | T2DM Patients (Phase 2) |
---|---|---|
Body Weight Reduction | −15.2% | −4.7 kg (2.0 mg dose) |
HbA1c Reduction | N/A | −1.23% (1.5 mg dose) |
Glucose Tolerance | ↑29% (AUC decrease) | Significant improvement |
Fasting Glucose | ↓28% | ↓1.8 mmol/L |
These effects position Albenatide as a dual-purpose agent for glycemic control and weight management in T2DM and obesity—conditions frequently coexisting as part of cardiovascular-kidney-metabolic (CKM) syndrome [7] [10]. Emerging research also suggests potential neuroprotective benefits via central GLP-1 receptors, though clinical validation remains ongoing [7].
Albenatide emerged from efforts to overcome the pharmacokinetic limitations of first-generation GLP-1RAs. Native GLP-1 and Exendin-4 (exenatide) exhibit half-lives of <2 minutes and 2–4 hours, respectively, necessitating frequent injections [4] . ConjuChem Biotechnologies pioneered the PC-DAC™ platform to address this, leveraging albumin’s natural longevity in circulation.
The development rationale centered on:
Patent filings (e.g., WO2009089687) detail the synthesis process:
Clinical development progressed to Phase 2 by 2017, with trials in China focusing on T2DM (NCT02846077) and obesity [3]. As of 2025, Albenatide holds an NDA/BLA status for T2DM in China and IND approval for obesity, reflecting its targeted application in metabolic disorders with high unmet needs [3] [4].
Table 3: Key Milestones in Albenatide Development
Year | Development Stage | Indication Focus |
---|---|---|
Pre-2010 | Discovery & Preclinical | T2DM, Obesity |
2017 | Phase 2 Clinical Trials | T2DM (HbA1c, weight) |
2024 | NDA/BLA Submission (China) | T2DM |
2025 | IND Approval (China) | Obesity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7